Imp2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

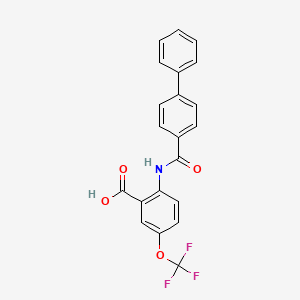

Molecular Formula |

C21H14F3NO4 |

|---|---|

Molecular Weight |

401.3 g/mol |

IUPAC Name |

2-[(4-phenylbenzoyl)amino]-5-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C21H14F3NO4/c22-21(23,24)29-16-10-11-18(17(12-16)20(27)28)25-19(26)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,25,26)(H,27,28) |

InChI Key |

ACJZUAUURQGKNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The IMP2 Inhibitor IMP2-IN-1: A Technical Guide to its Effect on RNA-Binding Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an RNA-binding protein implicated in a variety of cellular processes, including mRNA localization, stability, and translation.[1][2] Its role as an N6-methyladenosine (m6A) reader allows it to modulate the expression of numerous target genes, making it a key player in both normal physiology and disease, particularly in cancer and metabolic disorders.[2][3] The development of small molecule inhibitors targeting RNA-binding proteins like IMP2 represents a promising frontier in therapeutic development.[4] This technical guide focuses on IMP2-IN-1, a potent small molecule inhibitor of IMP2, and its effects on the RNA-binding activity of its target.

This compound: Mechanism of Action and Efficacy

This compound has been identified as a potent inhibitor of IMP2's interaction with its target RNA sequences.[5][6] While the precise molecular mechanism of inhibition is still under investigation, it is understood to disrupt the ability of IMP2 to bind to its cognate RNA molecules. This disruption of the IMP2-RNA interaction is the foundational action that leads to its downstream biological effects.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified, providing key metrics for its efficacy. The available data is summarized in the table below.

| Compound | Assay Type | Target RNA Sequence | IC50 (µM) | Source |

| This compound | Fluorescence Polarization | Not Specified | 81.3 - 127.5 | [5][6] |

Experimental Protocols

The characterization of this compound's effect on IMP2's RNA-binding activity involves several key biophysical and biochemical assays. The following sections provide detailed methodologies for these essential experiments.

Fluorescence Polarization (FP) Assay for IMP2-RNA Binding Inhibition

Fluorescence polarization is a technique used to measure the binding of a small, fluorescently labeled molecule (in this case, an RNA probe) to a larger molecule (IMP2). The binding event slows the rotation of the fluorescent probe, leading to an increase in the polarization of its emitted light. An inhibitor will compete with the labeled RNA for binding to IMP2, resulting in a decrease in fluorescence polarization.

Materials:

-

Purified recombinant IMP2 protein

-

Fluorescently labeled RNA probe corresponding to a known IMP2 binding site

-

This compound

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20)

-

384-well black, low-volume microplates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of the fluorescently labeled RNA probe in assay buffer at a concentration optimized for a stable FP signal (typically in the low nanomolar range).

-

Prepare a 2X solution of IMP2 protein in assay buffer. The concentration should be optimized to achieve a significant shift in polarization upon binding to the RNA probe (typically in the nanomolar to low micromolar range).

-

Prepare a serial dilution of this compound in DMSO, and then dilute further into assay buffer to create a 4X concentration series.

-

-

Assay Setup:

-

Add 5 µL of the 4X this compound serial dilution to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the same final DMSO concentration.

-

Add 5 µL of the 2X IMP2 protein solution to all wells except for the "no protein" control wells.

-

Add 10 µL of the 2X fluorescently labeled RNA probe solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader, using appropriate excitation and emission wavelengths for the chosen fluorophore.

-

-

Data Analysis:

-

Calculate the change in millipolarization (mP) units.

-

Plot the mP values against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Thermal Shift Assay (TSA) for Target Engagement

The thermal shift assay, or differential scanning fluorimetry, is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Materials:

-

Purified recombinant IMP2 protein

-

This compound

-

SYPRO Orange dye (or equivalent)

-

Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

-

Real-time PCR instrument with a melt curve analysis module

-

96-well PCR plates

Protocol:

-

Reaction Setup:

-

Prepare a master mix containing IMP2 protein and SYPRO Orange dye in the assay buffer. The final concentration of IMP2 is typically 1-5 µM, and the dye is used at the manufacturer's recommended dilution.

-

Aliquot the master mix into the wells of a 96-well PCR plate.

-

Add this compound to the wells at various concentrations. Include a DMSO control.

-

-

Thermal Denaturation:

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/minute), while continuously monitoring the fluorescence of the SYPRO Orange dye.

-

-

Data Analysis:

-

The instrument software will generate a melt curve, plotting fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, corresponding to the inflection point of the sigmoidal melt curve.

-

Calculate the change in melting temperature (ΔTm) in the presence of this compound compared to the DMSO control. A positive ΔTm indicates stabilization of IMP2 upon inhibitor binding.

-

Saturation-Transfer Difference (STD) NMR for Binding Epitope Mapping

STD-NMR is a powerful technique to identify which parts of a small molecule are in close proximity to a large protein upon binding. It relies on the transfer of saturation from the protein to the bound ligand.

Materials:

-

Purified recombinant IMP2 protein

-

This compound

-

Deuterated buffer (e.g., 20 mM Tris-d11 pH 7.4, 150 mM NaCl in 99.9% D2O)

-

NMR spectrometer with cryoprobe

Protocol:

-

Sample Preparation:

-

Prepare a sample containing a low concentration of IMP2 (e.g., 10-50 µM) and a higher concentration of this compound (e.g., 1-5 mM) in the deuterated buffer.

-

-

NMR Data Acquisition:

-

Acquire a standard 1D 1H NMR spectrum of the mixture to identify the resonances of this compound.

-

Set up the STD-NMR experiment. This involves acquiring two spectra:

-

On-resonance spectrum: A selective saturation pulse is applied at a frequency where only protein signals resonate (e.g., -1 ppm).

-

Off-resonance spectrum: The saturation pulse is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).

-

-

The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which shows only the signals of the ligand that have received saturation from the protein.

-

-

Data Analysis:

-

Identify the protons of this compound that show signals in the STD spectrum. The intensity of these signals is proportional to their proximity to the protein surface.

-

By comparing the relative intensities of the STD signals, a binding epitope map of this compound can be generated, revealing which parts of the molecule are crucial for the interaction with IMP2.

-

Signaling Pathways and Experimental Workflows

IMP2-Mediated Regulation of the IGF2/PI3K/Akt Signaling Pathway

IMP2 is known to regulate the translation of Insulin-like Growth Factor 2 (IGF2) mRNA. By binding to the IGF2 mRNA, IMP2 enhances its translation, leading to increased levels of IGF2 protein. Secreted IGF2 can then bind to its receptor, the Insulin-like Growth Factor 1 Receptor (IGF1R), initiating a downstream signaling cascade through the PI3K/Akt pathway, which is a key regulator of cell growth, proliferation, and survival.[4][5]

The following diagram illustrates this pathway and the proposed point of intervention for this compound.

Caption: IMP2 enhances IGF2 translation, activating the PI3K/Akt pathway.

Experimental Workflow for the Identification and Characterization of this compound

The discovery of this compound likely followed a systematic drug discovery process, beginning with a high-throughput screen to identify initial hits, followed by a series of validation and characterization assays.

Caption: Workflow for IMP2 inhibitor discovery and validation.

Conclusion

This compound represents a valuable tool for researchers studying the function of IMP2 and its role in disease. Its ability to inhibit the RNA-binding activity of IMP2 allows for the targeted investigation of IMP2-dependent pathways. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for scientists and drug development professionals working in this exciting area of research. Further characterization of this compound and the development of next-generation inhibitors hold significant promise for the development of novel therapeutics.

References

- 1. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First Small-Molecule Inhibitors Targeting the RNA-Binding Protein IGF2BP2/IMP2 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A combined computational and functional approach identifies IGF2BP2 as a driver of chemoresistance in a wide array of pre-clinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Publications – Integrative Cellular Biology and Bioinformatics [icb.uni-saarland.de]

- 6. Multifaceted roles of insulin‑like growth factor 2 mRNA binding protein 2 in human cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Signaling Pathways Affected by Imp2-IN-1: A Technical Guide

Introduction

Imp2-IN-1 is a small molecule inhibitor targeting the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2), commonly known as IMP2.[1][2] IMP2 is a highly conserved oncofetal RNA-binding protein (RBP) that plays a critical role in the post-transcriptional regulation of a wide array of messenger RNAs (mRNAs).[3] It primarily functions by binding to N6-methyladenosine (m6A) modifications on target mRNAs, enhancing their stability and promoting their translation.[3] Due to its overexpression in numerous cancer types and its involvement in metabolic and inflammatory diseases, IMP2 has emerged as a promising therapeutic target.[3][4][5][6] This document provides an in-depth technical overview of the core signaling pathways modulated by the inhibition of IMP2 with this compound, supported by quantitative data and detailed experimental protocols.

Quantitative Data: Inhibitory Potency of this compound

This compound has been identified as a potent inhibitor of the IMP2-RNA interaction. The following table summarizes its reported inhibitory concentration.

| Compound | Target | Assay | IC50 Value (µM) | Reference |

| This compound | IMP2-RNA Interaction | Fluorescence Polarization | 81.3 - 127.5 | [1][7][8] |

Core Signaling Pathways Affected by this compound

Inhibition of IMP2 by this compound disrupts several critical cellular signaling cascades. The primary pathways affected include the mTOR/IGF2 axis, insulin signaling, and pro-inflammatory cytokine pathways.

The mTOR/IGF2 Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. IMP2 is a direct substrate of the mTOR complex 1 (mTORC1).[9] In response to nutrient availability, mTORC1 phosphorylates IMP2, a step that enhances IMP2's ability to bind to the 5' UTR of Insulin-like Growth Factor 2 (IGF2) mRNA.[10][11][12] This interaction promotes the cap-independent, internal ribosomal entry site (IRES)-mediated translation of IGF2, a potent mitogen that drives cell proliferation.[12][13]

By inhibiting IMP2's ability to bind RNA, this compound effectively uncouples mTORC1 signaling from IGF2 production, leading to reduced cell proliferation. This makes this compound a valuable tool for studying mTOR-driven tumorigenesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IMP2 inhibitor 4 | IGF2BP2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.imrpress.com [article.imrpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | IMP2抑制剂 | MCE [medchemexpress.cn]

- 9. The Diverse Functions of IMP2/IGF2BP2 in Metabolism [pubmed.ncbi.nlm.nih.gov]

- 10. mTOR phosphorylates IMP2 to promote IGF2 mRNA translation by internal ribosomal entry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mTOR phosphorylates IMP2 to promote IGF2 mRNA translation by internal ribosomal entry [dspace.mit.edu]

- 13. mTOR complex 2 phosphorylates IMP1 cotranslationally to promote IGF2 production and the proliferation of mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Oncofetal RNA-Binding Protein IMP2: A Pivotal Regulator of Tumor Progression and Metastasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an oncofetal RNA-binding protein that has emerged as a critical player in the initiation and progression of numerous cancers.[1][2] Predominantly expressed during embryonic development, its re-expression in adult tissues is strongly associated with malignancy, poorer patient prognosis, and the acquisition of metastatic potential.[3][4] IMP2 exerts its oncogenic functions by post-transcriptionally regulating a network of mRNAs encoding key proteins involved in cell proliferation, survival, metabolism, and motility.[5] This technical guide provides a comprehensive overview of the multifaceted role of IMP2 in tumor progression and metastasis, detailing its core signaling pathways, summarizing quantitative data from key experimental findings, and providing detailed methodologies for relevant experimental protocols.

The Role of IMP2 in Tumor Progression

IMP2 is frequently overexpressed in a wide array of human cancers, including but not limited to colorectal, breast, lung, liver, pancreatic, and ovarian cancers, as well as glioblastoma.[1][6] This overexpression is often a consequence of gene amplification and is correlated with advanced tumor stages and decreased overall patient survival.[1][3] The primary mechanism through which IMP2 promotes tumor progression is by binding to and stabilizing its target messenger RNAs (mRNAs), leading to increased protein expression of potent oncogenes.[1][7]

Regulation of Cell Proliferation

A hallmark of IMP2's oncogenic activity is its profound impact on cancer cell proliferation. Multiple studies have demonstrated that modulation of IMP2 levels directly affects the proliferative capacity of cancer cells.

-

IMP2 Overexpression: Ectopic expression of IMP2 in various cancer cell lines has been shown to significantly enhance their proliferation rates in a dose-dependent manner.[3]

-

IMP2 Knockdown/Knockout: Conversely, the depletion of IMP2, either through shRNA-mediated knockdown or CRISPR-Cas9-mediated knockout, results in a substantial reduction in cancer cell proliferation, often by as much as 50-80%.[3][8] This effect is frequently associated with cell cycle arrest, typically at the G0/G1 phase.[9]

| Cell Line | Genetic Modification | Effect on Proliferation | Quantitative Change | Reference |

| Various Human Cancer Cell Lines | CRISPR-Cas9 Knockout | Decreased | 52-78% reduction | [3][8] |

| Mouse Embryo Fibroblasts (MEFs) | Knockout | Decreased | ~75-81% reduction | [3] |

| Head and Neck Squamous Carcinoma (HNSCC) Cells | shRNA Knockdown | Decreased | Significant reduction in viability and growth | [9] |

| BCPAP (Thyroid Cancer) Cells | siRNA Knockdown | Decreased | Significant inhibition | [10] |

Metabolic Reprogramming

IMP2 plays a crucial role in rewiring cancer cell metabolism to support rapid proliferation and survival. It is known to regulate pathways associated with aerobic glycolysis, a hallmark of cancer metabolism.

-

Regulation of Glycolytic Enzymes: IMP2 can stabilize the mRNA of key glycolytic enzymes, such as Hexokinase 2 (HK2), promoting increased glucose uptake and lactate production.[1] This metabolic shift provides cancer cells with the necessary energy and building blocks for rapid growth.

-

Mitochondrial Function: IMP2 has also been implicated in the regulation of mitochondrial oxidative phosphorylation (OXPHOS). It can bind to mRNAs encoding subunits of the mitochondrial respiratory chain complexes, thereby influencing their assembly and function.[11] This dual role in both glycolysis and OXPHOS highlights IMP2's central position in orchestrating the metabolic plasticity of cancer cells.

Maintenance of Cancer Stem Cells

Emerging evidence suggests that IMP2 is essential for the maintenance and function of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, recurrence, and therapeutic resistance.[9] IMP2 expression is often elevated in CSCs, where it contributes to their self-renewal and tumor-initiating properties.[11]

IMP2's Involvement in Metastasis

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. IMP2 is a significant driver of the metastatic cascade, influencing cell migration, invasion, and the underlying process of epithelial-mesenchymal transition (EMT).

Promotion of Cell Migration and Invasion

IMP2 enhances the migratory and invasive potential of cancer cells, which are crucial steps for metastasis.[6]

-

Increased Cell Motility: Overexpression of IMP2 has been shown to increase the migration of breast cancer and glioblastoma cells.[6][9]

-

Reduced Cell Adhesion: IMP2 can also reduce cell adhesion to the extracellular matrix, facilitating the detachment of cancer cells from the primary tumor.[6][12]

-

Invasion through Matrix: Knockdown of IMP2 in thyroid cancer cells has been demonstrated to inhibit their invasive capabilities.[10]

| Cell Line | Genetic Modification | Effect on Migration/Invasion | Quantitative Change | Reference |

| MDA-MB-231 (Breast Cancer) | Overexpression | Increased Migration | 50-70% increase in wound closure | [6] |

| LM2-4 (Breast Cancer) | Overexpression | Increased Migration | Significant increase | [6] |

| BCPAP (Thyroid Cancer) | siRNA Knockdown | Decreased Migration & Invasion | Significant inhibition | [10] |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Knockdown | Enhanced Migration & Invasion | Significant enhancement | [13] |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Overexpression | Suppressed Migration & Invasion | Significant suppression | [13] |

Induction of Epithelial-Mesenchymal Transition (EMT)

EMT is a developmental program that is often hijacked by cancer cells to acquire migratory and invasive properties.[14] During EMT, epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and gain mesenchymal traits, including increased motility and invasiveness.[14][15] IMP2 is a key regulator of EMT.[6][9]

-

Regulation of EMT Markers: IMP2 expression is associated with changes in the expression of key EMT markers. It can lead to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[2][16]

-

TGF-β Signaling: The transforming growth factor-beta (TGF-β) signaling pathway is a potent inducer of EMT.[17] In pancreatic cancer cells, TGF-β-induced EMT is accompanied by an increase in IMP2 expression, suggesting a functional link between IMP2 and this critical EMT-inducing pathway.[6]

Key Signaling Pathways and Molecular Mechanisms

IMP2's diverse functions in cancer are mediated through its interaction with a complex network of signaling pathways and downstream target mRNAs.

The IGF2/PI3K/Akt Pathway

One of the most well-characterized pathways regulated by IMP2 is the Insulin-like Growth Factor 2 (IGF2)/Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[9][18]

-

IMP2 and IGF2: IMP2 was initially identified for its ability to bind to the 5' UTR of IGF2 mRNA, promoting its translation. Increased levels of IGF2, a potent mitogen, lead to the activation of its receptor, the IGF1R, and the downstream PI3K/Akt pathway.[3][9]

-

PI3K/Akt Signaling: The activation of the PI3K/Akt pathway is central to many aspects of tumorigenesis, including cell proliferation, survival, and motility.[9] By upregulating IGF2, IMP2 effectively fuels this critical oncogenic pathway.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Evaluation of the mechanism of epithelial-mesenchymal transition in human ovarian cancer stem cells transfected with a WW domain-containing oxidoreductase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA immunoprecipitation to identify in vivo targets of RNA editing and modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 6. p62/IMP2 stimulates cell migration and reduces cell adhesion in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hippo Signaling Mediates TGFβ-Dependent Transcriptional Inputs in Cardiac Cushion Mesenchymal Cells to Regulate Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IGF2BP2 promotes head and neck squamous carcinoma cell proliferation and growth via the miR-98-5p/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - IGF2 BP2 knockdown inhibits BCPAP cell proliferation, migration, and invasion in vitro. - figshare - Figshare [figshare.com]

- 11. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IGF2BP2 promotes cancer progression by degrading the RNA transcript encoding a v-ATPase subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA-binding protein IGF2BP2 suppresses metastasis of clear cell renal cell carcinoma by enhancing CKB mRNA stability and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HMGA1 chromatin regulators induce transcriptional networks involved in GATA2 and proliferation during MPN progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 18. Insulin-Like Growth Factor 2 mRNA-Binding Protein 2 (IGF2BP2) Promotes Castration-Resistant Prostate Cancer Progression by Regulating AR-V7 mRNA Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Post-Transcriptional Modulation of Gene Expression by Imp2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an oncofetal RNA-binding protein that has emerged as a critical post-transcriptional regulator of gene expression. Its dysregulation is implicated in a variety of human diseases, most notably cancer. IMP2 modulates the stability and translation of its target mRNAs, thereby influencing cellular processes such as proliferation, migration, and metabolism. This technical guide provides a comprehensive overview of Imp2-IN-1, a potent small molecule inhibitor of IMP2, and its mechanism of action in modulating gene expression. We present quantitative data on its biological activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it affects.

Introduction to IMP2 and its Role in Gene Regulation

IMP2 is a member of the conserved IMP family of RNA-binding proteins. It recognizes and binds to specific sequences and structural motifs within target mRNAs, often in an N6-methyladenosine (m6A)-dependent manner.[1][2] Upon binding, IMP2 can have several effects on the target mRNA:

-

Enhanced mRNA Stability: IMP2 can protect target mRNAs from degradation by ribonucleases, thereby increasing their half-life and leading to elevated protein expression.[1]

-

Promoted Translation: IMP2 can facilitate the recruitment of ribosomes and other translation initiation factors to the mRNA, leading to more efficient protein synthesis.[3]

-

Regulation of Alternative Splicing: In some instances, IMP2 can influence the splicing patterns of its target pre-mRNAs.[2]

-

Subcellular Localization: IMP2 can direct the transport of its target mRNAs to specific subcellular locations for localized translation.

The aberrant expression of IMP2 has been linked to poor prognosis in various cancers, including colorectal, liver, and lung cancer.[4] Its role in promoting tumor cell proliferation, migration, and metabolic reprogramming makes it an attractive target for therapeutic intervention.[2][4]

This compound: A Potent Inhibitor of IMP2 Function

This compound (also referred to as compound 4 in some literature) is a small molecule inhibitor designed to disrupt the interaction between IMP2 and its target RNAs.[5] By binding to IMP2, this compound sterically hinders the protein's ability to associate with its cognate mRNA targets, thereby reversing the post-transcriptional upregulation mediated by IMP2.

Quantitative Biological Activity of this compound

The biological effects of this compound have been characterized in various cancer cell lines. The following tables summarize the key quantitative data regarding its activity.

| Parameter | Value | Assay Condition | Reference |

| IC50 (IMP2-RNA Interaction) | 81.3 - 127.5 µM | In vitro fluorescence polarization assay | [5] |

| Cell Line | Assay | Concentration | Effect | Reference |

| LLC1 (Lung Carcinoma) | 2D Cell Proliferation | 5 µM - 100 µM | Dose-dependent decrease | [4] |

| LLC1 (Lung Carcinoma) | Metabolic Activity (MTT) | 5 µM - 100 µM | Dose-dependent decrease | [4] |

| Huh7 (Hepatocellular Carcinoma) | Cell Viability | Not specified | Significant reduction | [5] |

| SW480 (Colorectal Adenocarcinoma) | IMP2 Protein Level | Not specified | Reduction | [5] |

Key Signaling Pathways Modulated by this compound

IMP2 has been shown to influence key signaling pathways that are often dysregulated in cancer. By inhibiting IMP2, this compound can effectively modulate these pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. IMP2 has been shown to promote liver cancer cell migration through the activation of this pathway. By inhibiting IMP2, this compound is expected to downregulate Wnt/β-catenin signaling, leading to a decrease in the transcription of its target genes, which are involved in cell proliferation and migration.

Glycolysis Pathway

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. IMP2 plays a significant role in this process by stabilizing the mRNAs of key glycolytic enzymes, such as hexokinase 2 (HK2) and glucose transporter 1 (GLUT1), as well as factors like CDC45 that are associated with glycolysis in cancer cells.[2] Inhibition of IMP2 by this compound is therefore expected to decrease the expression of these enzymes, leading to a reduction in glycolytic flux and ATP production, thereby starving cancer cells of the energy required for rapid proliferation.

References

- 1. IGF2BP2/IMP2-Deficient mice resist obesity through enhanced translation of Ucp1 mRNA and Other mRNAs encoding mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA-binding protein IGF2BP2/IMP2 is required for laminin-β2 mRNA translation and is modulated by glucose concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.imrpress.com [article.imrpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Imp2-IN-1: A Novel Strategy for Targeting Glycolysis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 11, 2025

Abstract

Cancer cells exhibit profound metabolic reprogramming, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift provides the necessary energy and biosynthetic precursors to support rapid cell proliferation. The insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2 or IMP2) has emerged as a critical post-transcriptional regulator that promotes this glycolytic phenotype in various cancers. Imp2-IN-1 is a first-in-class small-molecule inhibitor of IGF2BP2, offering a novel therapeutic avenue to disrupt cancer metabolism.[1][2] This technical guide details the mechanism of this compound's action on glycolysis, summarizes the quantitative effects of IGF2BP2 inhibition, provides detailed experimental protocols for assessing these effects, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism: IGF2BP2 as a Pro-Glycolytic Factor

IGF2BP2 is an RNA-binding protein that functions as an N6-methyladenosine (m6A) "reader." In cancer cells, IGF2BP2 recognizes and binds to m6A-modified mRNAs of key metabolic enzymes and glucose transporters. This binding stabilizes the target mRNAs, preventing their degradation and leading to increased protein expression.[3][4][5] The resulting upregulation of glycolytic machinery enhances glucose uptake, lactate production, and the overall rate of glycolysis, fueling tumor growth and progression.[4][6][7]

Key mRNA targets stabilized by IGF2BP2 in the context of glycolysis include:

-

Glucose Transporter 1 (GLUT1): Facilitates the uptake of glucose into the cell.[5][8]

-

Hexokinase 2 (HK2): Catalyzes the first committed step of glycolysis.[8]

-

Aldolase A (ALDOA): A key enzyme in the glycolytic pathway.[3]

-

Cell Division Cycle 45 (CDC45): While not a direct glycolytic enzyme, its stability, promoted by IGF2BP2, is linked to the glycolytic phenotype in hepatocellular carcinoma.[4][7]

This compound directly inhibits the RNA-binding activity of IGF2BP2.[1][2] By preventing IGF2BP2 from binding to its target mRNAs, this compound leads to their destabilization and subsequent degradation. This reduces the expression of key glycolytic proteins, thereby suppressing the cancer cell's ability to perform aerobic glycolysis.

Quantitative Data on IGF2BP2 Inhibition and Glycolysis

While direct quantitative studies using this compound are emerging, a substantial body of evidence from siRNA-mediated knockdown of IGF2BP2 demonstrates its critical role in cancer cell glycolysis. The following table summarizes these findings across various cancer types.

| Cancer Type | Cell Line(s) | Inhibition Method | Observed Effect on Glycolysis | Key Downstream Target(s) |

| Hepatocellular Carcinoma (HCC) | Huh7, HepG2 | shRNA knockdown | Decreased glucose consumption, lactate production, and ATP levels. | CDC45[4][7] |

| Acute Myeloid Leukemia (AML) | MV4-11 (FLT3-ITD+) | si-IGF2BP2 | Inhibition of glycolytic activity. | DANCR (lncRNA)[6] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | BxPC-3, Capan-1 | siRNA knockdown | Reduced glucose consumption and lactate production. | GLUT1[5] |

| Liver Fibrosis (HSCs) | LX-2, JS1 | shRNA knockdown | Reduced glucose uptake, lactate production, and ECAR. | ALDOA[3] |

| Colorectal Cancer | Not Specified | Not Specified | Promotes glycolysis. | GLUT1, HK2[8] |

Experimental Protocols

To assess the effect of this compound on glycolysis, several standard and advanced assays can be employed. The following protocols provide a detailed methodology for key experiments.

Protocol: Extracellular Acidification Rate (ECAR) Measurement

This protocol details the use of an extracellular flux analyzer (e.g., Agilent Seahorse XF) to measure the rate of glycolysis in real-time. ECAR is an indicator of lactate production.[9][10]

Materials:

-

Cancer cell line of interest

-

This compound (solubilized in DMSO)

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Assay Medium: XF Base Medium supplemented with 2 mM L-glutamine, pH 7.4

-

Glycolysis Stress Test Compounds: Glucose (10 mM), Oligomycin (1.0 µM), 2-Deoxyglucose (2-DG, 50 mM)

Procedure:

-

Cell Seeding: Seed cancer cells in a Seahorse XF microplate at a pre-determined optimal density (e.g., 20,000-40,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Assay Preparation:

-

One hour before the assay, remove growth medium from the cells.

-

Wash the cells twice with pre-warmed assay medium.

-

Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

-

Load Cartridge: Load the hydrated sensor cartridge with the glycolysis stress test compounds:

-

Port A: Glucose

-

Port B: Oligomycin

-

Port C: 2-Deoxyglucose (2-DG)

-

-

Run Assay: Place the cell culture plate and the loaded sensor cartridge into the XF Analyzer and initiate the measurement protocol.

-

Data Analysis: Analyze the resulting ECAR measurements to determine key glycolytic parameters:

-

Glycolysis: The ECAR rate following glucose injection.

-

Glycolytic Capacity: The maximum ECAR rate achieved after inhibiting oxidative phosphorylation with oligomycin.

-

Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.

-

Protocol: Glucose Uptake Assay

This assay measures the direct uptake of glucose by cells, often using a fluorescent glucose analog.

Materials:

-

Cancer cells treated with this compound or vehicle.

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Cell Treatment: Culture and treat cells with this compound as described previously.

-

Glucose Starvation: Wash cells with PBS and incubate in glucose-free KRH buffer for 30-60 minutes.

-

2-NBDG Incubation: Add 2-NBDG to the buffer at a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

-

Stop Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.

-

Quantification:

-

Flow Cytometry: Trypsinize and resuspend cells in PBS. Analyze the fluorescence intensity of the cell population.

-

Plate Reader: Lyse the cells and measure the fluorescence of the lysate in a multi-well plate.

-

-

Data Analysis: Compare the mean fluorescence intensity of this compound-treated cells to control cells.

Protocol: Lactate Production Assay

This colorimetric assay quantifies the amount of lactate secreted into the culture medium, a direct product of glycolysis.

Materials:

-

Culture medium collected from cells treated with this compound or vehicle.

-

Commercially available Lactate Assay Kit (e.g., based on lactate oxidase and peroxidase reaction).

-

Microplate reader.

Procedure:

-

Cell Culture and Treatment: Seed a known number of cells and treat with this compound for the desired time.

-

Sample Collection: Collect the cell culture medium at the end of the treatment period.

-

Assay Reaction: Perform the lactate assay according to the manufacturer's instructions. This typically involves mixing the medium with a reaction buffer containing enzymes that produce a colored or fluorescent product in proportion to the lactate concentration.

-

Quantification: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the lactate concentration based on a standard curve. Normalize the results to the cell number or total protein content to account for differences in cell proliferation.

Conclusion and Future Directions

The RNA-binding protein IGF2BP2 is a significant driver of the glycolytic phenotype in a multitude of cancer types. By stabilizing the mRNAs of crucial glycolytic genes, it ensures the metabolic machinery is in place to support uncontrolled proliferation. The development of this compound, a potent and specific small-molecule inhibitor of IGF2BP2, represents a highly promising therapeutic strategy.[1] By disrupting this fundamental post-transcriptional mechanism, this compound can effectively cut the fuel supply to cancer cells, inhibiting their growth.

The protocols and data presented in this guide provide a framework for researchers to investigate and validate the anti-glycolytic effects of this compound in various cancer models. Future studies should focus on direct, quantitative analysis of this compound's impact on metabolic flux, its in vivo efficacy in preclinical tumor models, and its potential for combination therapies with other anti-cancer agents that target distinct cellular pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. The m6A reader IGF2BP2 regulates glycolytic metabolism and mediates histone lactylation to enhance hepatic stellate cell activation and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IGF2BP2 promotes glycolysis and hepatocellular carcinoma stemness by stabilizing CDC45 mRNA via m6A modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insulin-like growth factor 2 mRNA binding protein 2 promotes aerobic glycolysis and cell proliferation in pancreatic ductal adenocarcinoma via stabilizing <italic>GLUT1</italic> mRNA [sciengine.com]

- 6. IGF2BP2 promotes lncRNA DANCR stability mediated glycolysis and affects the progression of FLT3-ITD + acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Insulin-like Growth Factor 2 mRNA-Binding Protein 2—a Potential Link Between Type 2 Diabetes Mellitus and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Imp2-IN-1 in DMSO

For Researchers, Scientists, and Drug Development Professionals

Product Information

Imp2-IN-1 is a potent small-molecule inhibitor of the Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2 or IGF2BP2).[1][2] IMP2 is an RNA-binding protein that plays a significant role in oncogenesis and metabolism by regulating the translation and stability of its target mRNAs, such as IGF2.[3][4][5] By inhibiting IMP2, this compound can modulate downstream signaling pathways like the PI3K/Akt pathway, thereby affecting cell proliferation, migration, and viability.[3][6] These application notes provide detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO) and protocols for its use in research settings.

Solubility in DMSO

This compound exhibits high solubility in DMSO. It is crucial to use high-quality, anhydrous (hygroscopic) DMSO for preparing stock solutions, as the presence of water can significantly reduce the solubility of the compound.[1][7]

| Parameter | Value | Notes |

| Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, newly opened DMSO is recommended.[1] |

| Maximum Solubility | 100 mg/mL | Equivalent to 249.17 mM (M.W. 401.34 g/mol ). |

| Method to Aid Dissolution | Ultrasonic Bath | Sonication is recommended to achieve complete dissolution at high concentrations.[1][2][8] |

Stability and Storage Recommendations

Proper storage is critical to maintain the integrity and activity of this compound. Recommendations are provided for the compound in both solid (powder) form and as a stock solution in DMSO. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][8][9][10]

| Format | Storage Temperature | Stability Period |

| Solid (Powder) | -20°C | 3 years[1][2] |

| 4°C | 2 years[1][2] | |

| In DMSO (Stock Solution) | -80°C | 6 months[1][2][9] |

| -20°C | 1 month[1][2][9] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 50 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution.

Materials:

-

This compound powder (M.W. 401.34 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile, conical-bottom microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh 20.07 mg of the compound.

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

-

Calculation Example: For 20.07 mg of this compound, add 1 mL of DMSO to achieve a 50 mM concentration.

-

-

Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.[1][8] Gentle warming (not exceeding 40-50°C) can also be used if necessary.[8]

-

Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use, sterile aliquots. Store the aliquots at -80°C for up to 6 months.[1][2]

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

This protocol describes the dilution of the concentrated DMSO stock solution into an aqueous cell culture medium for treating cells.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[8][10]

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Organic compounds dissolved in DMSO may precipitate when diluted rapidly into an aqueous buffer. A serial dilution or dropwise addition can help prevent this.

Procedure:

-

Thaw Stock Solution: Remove one aliquot of the concentrated this compound stock solution from the -80°C freezer and thaw it at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation, first prepare an intermediate dilution of the stock solution in fresh cell culture medium.

-

Example: To achieve a final concentration of 10 µM in a culture plate from a 50 mM stock, you could first dilute the stock 1:100 in medium (to 500 µM) and then add this intermediate solution to the cells at a 1:50 ratio.

-

-

Final Dilution: Add the required volume of the stock (or intermediate) solution to the final volume of cell culture medium. Mix gently by pipetting up and down.

-

Example (1:1000 dilution): To prepare 1 mL of a 50 µM working solution from a 50 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

-

Application: Immediately replace the existing medium in your cell culture plates with the freshly prepared working solution containing this compound.

-

Incubation: Incubate the cells for the desired experimental duration.

Biological Context: The IMP2-IGF2 Signaling Pathway

This compound exerts its effects by inhibiting the RNA-binding protein IMP2 (IGF2BP2). IMP2 binds to the mRNA of Insulin-like Growth Factor 2 (IGF2), enhancing its stability and promoting its translation into protein.[3][6] The secreted IGF2 protein then acts as a ligand for the IGF-1 Receptor (IGF1R) and Insulin Receptor (IR), which are receptor tyrosine kinases. Activation of these receptors triggers downstream signaling cascades, most notably the PI3K/Akt pathway, which promotes cell proliferation, survival, migration, and invasion—hallmarks of cancer.[3][11][12] By inhibiting IMP2, this compound disrupts this axis, leading to reduced IGF2 levels and subsequent attenuation of PI3K/Akt signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IMPlications of IMP2 in RNA Biology and Disease | MDPI [mdpi.com]

- 5. IMPlications of IMP2 in RNA Biology and Disease. [vivo.weill.cornell.edu]

- 6. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.selleckchem.com [file.selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. The Roles of Insulin-Like Growth Factor 2 mRNA-Binding Protein 2 in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A combined computational and functional approach identifies IGF2BP2 as a driver of chemoresistance in a wide array of pre-clinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Imp2-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imp2-IN-1 is a potent small molecule inhibitor of the Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2.[1][2][3][4] IMP2 is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation by enhancing the stability and translation of its target mRNAs.[5] Dysregulation of IMP2 has been implicated in various diseases, including cancer and metabolic disorders, making it a compelling target for therapeutic intervention.[5][6] this compound offers a valuable tool for investigating the cellular functions of IMP2 and for assessing its potential as a drug target. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including quantitative data on its effects and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative data for this compound from cell-based assays.

| Parameter | Cell Lines | Concentration Range | Time Point | Effect | Reference |

| IC50 (RNA interaction) | N/A | 81.3 - 127.5 µM | N/A | Inhibition of IMP2 binding to RNA | [1][2][3] |

| Cell Viability / Metabolic Activity | LLC1 | 5 - 100 µM | 72 hours | Dose-dependent decrease in metabolic activity | [7][8] |

| 2D Cell Proliferation | LLC1 | 15 µM and 30 µM | 72 hours | Significant reduction in proliferation rate | [7][8] |

| Colony Formation | HepG2, Huh7, SW480, LLC1 | 25 µM (for LLC1) and published IC50 values for others | 1-2 weeks | Significant reduction in number and average size of colonies | [7] |

| Cell Migration (Wound Healing) | Huh7, HepG2, SW480 | N/A (used monoallelic IMP2 knockout) | 48 hours | Reduced cell migration in IMP2 knockout cells | [7] |

| Spheroid Formation | LLC1, HepG2, SW480 | N/A (used IMP2 knockout) | 6 days | Loss of ability to form compact spheroids in IMP2 knockout cells | [7][8] |

Signaling Pathways

IMP2 is a key regulator in multiple signaling pathways. Inhibition of IMP2 with this compound can be expected to modulate these pathways.

IMP2 and the IGF2/PI3K/Akt Signaling Pathway

IMP2 is known to bind to the mRNA of Insulin-like Growth Factor 2 (IGF2), promoting its translation. Increased IGF2 can then activate the PI3K/Akt signaling cascade, which is a critical pathway for cell proliferation, survival, and growth. By inhibiting IMP2, this compound can be hypothesized to reduce IGF2 levels, leading to the downregulation of the PI3K/Akt pathway.

Caption: IMP2-mediated activation of the IGF2/PI3K/Akt pathway.

IMP2 in the IL-17 Signaling Pathway

In the context of inflammation, IMP2 has been shown to be involved in the IL-17 signaling pathway. IL-17 can induce the expression of chemokines such as CCL2. IMP2 binds to and stabilizes CCL2 mRNA, leading to increased CCL2 protein secretion and subsequent immune cell recruitment. Therefore, this compound could potentially be used to modulate inflammatory responses by destabilizing CCL2 mRNA.

Caption: Role of IMP2 in the IL-17 signaling pathway leading to CCL2 production.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

-

Prepare a stock solution of 10 mM this compound in DMSO. For example, for 1 mg of this compound (Molecular Weight: 401.34 g/mol ), add 249.17 µL of DMSO.

-

Vortex thoroughly to dissolve the powder completely. Gentle warming and sonication may be required.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

General Cell Culture Treatment with this compound

Workflow:

Caption: General experimental workflow for cell treatment with this compound.

Procedure:

-

Seed cells in the appropriate cell culture plates or flasks at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.

-

Allow the cells to attach and recover overnight in a humidified incubator at 37°C with 5% CO2.

-

On the day of treatment, prepare fresh working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 5 µM to 100 µM).[7][8]

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used (e.g., 0.1%).[8]

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 72 hours for proliferation and metabolic activity assays).[7][8]

-

Following incubation, proceed with the desired downstream analysis.

Cell Viability/Metabolic Activity Assay (MTT Assay)

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Following the 72-hour treatment with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Materials:

-

Cells treated with this compound

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IMP2, anti-Akt, anti-phospho-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

After treatment with this compound, wash the cells twice with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)

Materials:

-

Cells treated with this compound

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (e.g., for IGF2, CCL2, and a housekeeping gene like GAPDH)

-

qPCR instrument

Procedure:

-

Following treatment with this compound, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

-

Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, and qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Disclaimer

This compound is for research use only and is not intended for human or veterinary use. Researchers should handle the compound with appropriate safety precautions. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IMPlications of IMP2 in RNA Biology and Disease. [vivo.weill.cornell.edu]

- 7. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]

- 8. article.imrpress.com [article.imrpress.com]

Determining the Optimal Working Concentration of Imp2-IN-1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal working concentration of Imp2-IN-1, a small molecule inhibitor of the RNA-binding protein IMP2 (Insulin-like growth factor 2 mRNA-binding protein 2). IMP2 is a promising therapeutic target in oncology due to its role in promoting tumor cell proliferation, migration, and chemoresistance. These guidelines offer a starting point for researchers utilizing this compound in various cellular assays.

Introduction

IMP2 is an oncofetal RNA-binding protein that is overexpressed in numerous cancers, including colorectal, liver, and lung cancer, and its high expression is often correlated with poor prognosis[1]. IMP2 functions by binding to and stabilizing specific mRNAs, leading to increased expression of oncoproteins such as IGF2, c-Myc, and others. The IGF2/PI3K/Akt signaling pathway is a key downstream effector of IMP2's oncogenic activity. This compound is a potent inhibitor of IMP2's interaction with its target RNA sequences, leading to reduced IMP2 levels in cancer cells and subsequent inhibition of cell viability and proliferation[2][3].

Determining the optimal working concentration of this compound is critical for achieving maximal target inhibition while minimizing off-target effects and cytotoxicity. This document outlines protocols for key in vitro assays to establish the effective dose range of this compound in different cancer cell lines.

Data Presentation

The following tables summarize the reported quantitative data for this compound and related compounds.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Biochemical Assay | IMP2 RNA sequence | 81.3 - 127.5 µM | [2][3] |

| Cell Viability | SW480 (colorectal cancer) | Reduces IMP2 levels | [2][3] |

| Cell Viability | Huh7 (hepatocellular carcinoma) | Significantly reduces viability | [2][3] |

| Cell Viability | LLC1 (Lewis lung carcinoma) | See Table 2 | [1] |

| Cell Viability | HepG2 (hepatocellular carcinoma) | Previously Published IC50 | [1] |

Table 2: IC50 Values of IMP2 Inhibitors in LLC1 Cells

| Compound | IC50 in LLC1 cells (µM) |

| This compound (Compound 4) | 25 |

| Compound 6 | > 50 |

| Compound 9 | 25 |

Data from Dahlem C, et al. 2024[1].

Experimental Protocols

Cell Culture

-

Cell Lines: SW480, Huh7, HepG2, and LLC1 cells can be obtained from ATCC.

-

Culture Media:

-

SW480 and HepG2 cells: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum (FCS), 1 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Huh7 and LLC1 cells: Roswell Park Memorial Institute (RPMI-1640) medium supplemented with 10% FCS, 1 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions: Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2.

Preparation of this compound Stock Solution

-

Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for each cell line.

-

Materials:

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

-

Western Blot Analysis

This protocol allows for the assessment of the effect of this compound on the protein levels of IMP2 and downstream signaling molecules.

-

Materials:

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IMP2, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Colony Formation Assay

This assay assesses the long-term effect of this compound on the clonogenic survival and proliferation of cancer cells.

-

Materials:

-

6-well plates

-

Complete culture medium

-

This compound

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with a relevant concentration of this compound (e.g., the determined IC50 or a fixed concentration like 25 µM as used for LLC1 cells) or vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.

-

When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) and analyze the colony size.

-

Mandatory Visualizations

References

Preparation of Imp2-IN-1 Stock Solutions for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Imp2-IN-1 is a potent small-molecule inhibitor of the Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2 or IGF2BP2).[1][2][3] IMP2 is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation by binding to N6-methyladenosine (m6A)-modified RNAs, which enhances their stability and translation.[4] It is involved in various cellular processes, including metabolism, cell proliferation, and migration.[4][5][6] Overexpression of IMP2 has been linked to the progression of several cancers, such as colorectal, lung, and hepatocellular carcinoma, as well as metabolic diseases like type 2 diabetes, making it a significant target for therapeutic development.[5][7][8] These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo research.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₁₄F₃NO₄ |

| Molecular Weight | 401.34 g/mol [3] |

| CAS Number | 1480482-51-6[3] |

Solubility Data

| Solvent System | Maximum Solubility | Use Case | Notes |

| DMSO | 100 mg/mL (249.17 mM)[1][3] | In Vitro | Requires sonication for complete dissolution.[1][3] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.23 mM)[1][3] | In Vivo | Requires sonication.[1][3] Prepare fresh for each experiment. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.23 mM)[1][3] | In Vivo | Requires sonication.[1][3] Consider this formulation carefully if the dosing period exceeds half a month.[1] |

Stock Solution Preparation Guide (for 1, 5, and 10 mg mass)

| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 1 mM | 2.4917 mL[1][3] | 12.4583 mL[1][3] | 24.9165 mL[1][3] |

| 5 mM | 0.4983 mL[1][3] | 2.4917 mL[1][3] | 4.9833 mL[1][3] |

| 10 mM | 0.2492 mL[3] | 1.2458 mL[3] | 2.4917 mL[3] |

Storage and Stability

| Form | Storage Temperature | Stability | Notes |

| Powder | -20°C | 3 years[2][3] | |

| 4°C | 2 years[3] | ||

| In Solvent (e.g., DMSO) | -80°C | 6 months[1][3][9] | Recommended for long-term storage. |

| -20°C | 1 month[1][3][9] | Suitable for short-term storage. |

Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[9][10]

Experimental Protocols

Protocol 1: High-Concentration Stock Solution for In Vitro Experiments

This protocol describes the preparation of a concentrated stock solution in DMSO, which can then be diluted in a culture medium to the desired final concentration for cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Bath sonicator

Methodology:

-

Pre-handling: Before opening, briefly centrifuge the vial of this compound powder at low speed (e.g., 3000 rpm for 1-2 minutes) to ensure all the powder is at the bottom of the vial.[2]

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or higher, not exceeding 100 mg/mL). For cell experiments, preparing a stock solution at least 1000 times higher than the final working concentration is recommended.[2]

-

Dissolution: Vortex the solution vigorously. If particulates are still visible, sonicate the solution in a water bath until it becomes clear.[1][3] Gentle heating can also be applied if necessary.

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to prevent contamination and degradation from multiple freeze-thaw cycles.[9] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]

Protocol 2: Working Solution for In Vivo Experiments (PEG300/Tween-80/Saline Formulation)

This protocol outlines the preparation of a vehicle-based solution for animal studies. It is crucial to prepare this working solution fresh on the day of use.[1]

Materials:

-

High-concentration this compound DMSO stock solution (e.g., 25 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

-

Bath sonicator

Methodology:

-

Prepare Vehicle: The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Serial Addition: Prepare the solution by adding each solvent one by one in the correct order.[1][3] For example, to prepare 1 mL of a 2.5 mg/mL working solution: a. Start with 100 µL of a 25 mg/mL this compound DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix again until the solution is homogeneous. d. Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.[1][10]

-

Final Dissolution: Vortex the final mixture. If any precipitation occurs, use sonication to achieve a clear solution.[1][3]

-

Administration: Use the freshly prepared working solution for animal administration on the same day.[1] Do not store this formulation.

Protocol 3: Working Solution for In Vivo Experiments (Corn Oil Formulation)

This provides an alternative formulation for in vivo administration.

Materials:

-

High-concentration this compound DMSO stock solution (e.g., 25 mg/mL)

-

Corn Oil

-

Sterile tubes

-

Vortex mixer

-

Bath sonicator

Methodology:

-

Vehicle Composition: The final vehicle is 10% DMSO and 90% Corn Oil.

-

Preparation: To prepare 1 mL of a 2.5 mg/mL working solution: a. Add 100 µL of a 25 mg/mL this compound DMSO stock solution to a sterile tube. b. Add 900 µL of corn oil.[1]

-

Dissolution: Mix thoroughly by vortexing. Use sonication to ensure the solution is clear and homogeneous.[1][3]

-

Administration: Use the solution immediately after preparation. This protocol should be used with caution for dosing periods longer than two weeks.[1]

Mandatory Visualizations

IMP2 Signaling Pathway and Inhibition by this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. article.imrpress.com [article.imrpress.com]

- 6. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]

- 7. mdpi.com [mdpi.com]

- 8. The Diverse Functions of IMP2/IGF2BP2 in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Application of Imp2-IN-1 in Cell Migration Assays: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2 or p62, is an RNA-binding protein that plays a critical role in tumorigenesis and cancer progression.[1] Overexpressed in various cancers, IMP2 is implicated in promoting cell proliferation, migration, and invasion, making it a compelling target for anti-cancer drug development.[2][3] Cell migration is a fundamental process in cancer metastasis, and the ability to modulate this process is of significant therapeutic interest.

Imp2-IN-1 is a potent and specific small molecule inhibitor of IMP2.[4] By binding to IMP2, this compound disrupts its function, leading to a reduction in the viability of cancer cells.[4] Given that the genetic knockout of IMP2 has been demonstrated to reduce cell migration, this compound serves as a valuable chemical tool to pharmacologically investigate the role of IMP2 in cell motility and to assess its potential as a therapeutic agent to inhibit cancer cell migration.[1][2]

This document provides detailed application notes and protocols for utilizing this compound in two standard cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.

This compound: Quantitative Data

While direct quantitative data for this compound in cell migration assays is emerging, its inhibitory effects can be inferred from its impact on cell viability and the known role of IMP2 in migration. The following table summarizes the known IC50 values of this compound (referred to as compound 4 in some literature) for its binding to IMP2 RNA sequences and its effect on the metabolic activity of various cell lines.[2][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for inhibiting cell migration in your specific cell line of interest, starting with concentrations around the known IC50 for cell viability.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (RNA Binding) | 81.3 - 127.5 µM | - | Fluorescence Polarization | [4] |

| IC50 (Metabolic Activity) | See Reference | LLC1 | MTT Assay | [2] |

| Treatment Concentration | 25 µM | LLC1, HepG2, Huh7, SW480 | Colony Formation Assay | [2] |

Signaling Pathway of IMP2 in Cell Migration

IMP2 influences cell migration through various signaling pathways. One key mechanism involves its role in stabilizing the mRNA of proteins that are crucial for cell motility and invasion. The diagram below illustrates a simplified signaling pathway involving IMP2.

Caption: Simplified signaling pathway of IMP2 in promoting cell migration and its inhibition by this compound.

Experimental Protocols

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study collective cell migration in vitro.[5]

Caption: Step-by-step workflow for the wound healing assay using this compound.

-

Cell Seeding:

-

Creating the Wound:

-

Washing and Treatment:

-

Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Prepare fresh culture medium containing different concentrations of this compound. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal inhibitory concentration without causing significant cytotoxicity.

-

Include a vehicle control (e.g., DMSO, the solvent for this compound) at the same final concentration as in the treatment groups.

-

Add the treatment or vehicle control medium to the respective wells.

-

-

Imaging and Analysis:

-